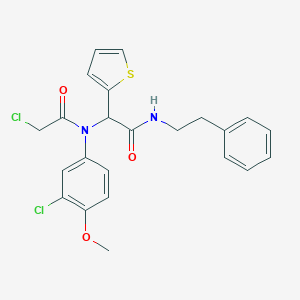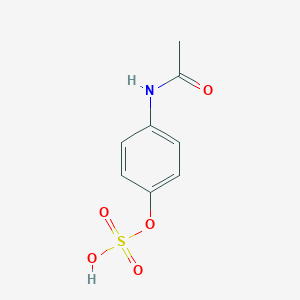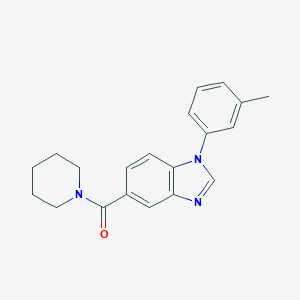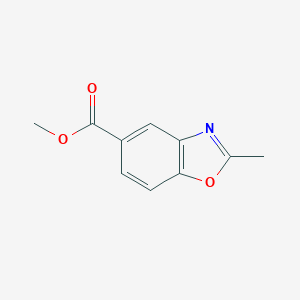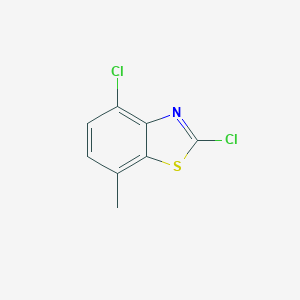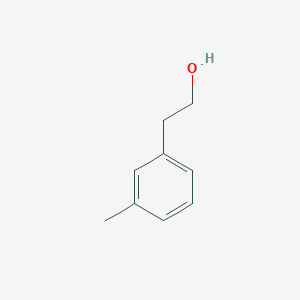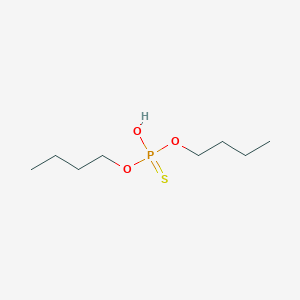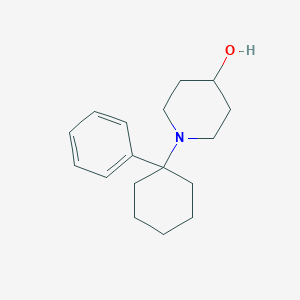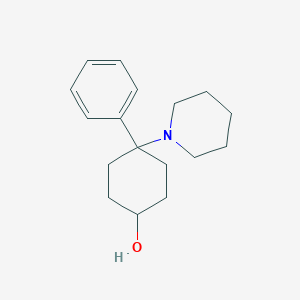
Eclanamine maleate
Descripción general
Descripción
Métodos De Preparación
El maleato de eclanamina se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de óxido de ciclopenteno con dimetilamina para producir 2-(dimetilamino)ciclopentanol. Este intermedio se trata luego con cloruro de metanosulfonilo e hidruro de sodio en tetrahidrofurano (THF) para formar el éster metanosulfonilo correspondiente. El éster se condensa luego con 3,4-dicloroanilina en THF para producir N,N-dimetil-N’-(3,4-diclorofenil)ciclopentano-1,2-diamina. Finalmente, este compuesto se acilado con anhídrido propiónico y se trata con ácido maleico para formar maleato de eclanamina .
Análisis De Reacciones Químicas
El maleato de eclanamina experimenta varias reacciones químicas, incluyendo:
Reducción: Se pueden realizar reacciones de reducción, pero los reactivos y condiciones específicas no están ampliamente cubiertos en la literatura.
Sustitución: El maleato de eclanamina puede sufrir reacciones de sustitución, particularmente involucrando los grupos dimetilamino y diclorofenilo.
Los reactivos comunes utilizados en estas reacciones incluyen cloruro de metanosulfonilo, hidruro de sodio y anhídrido propiónico . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El maleato de eclanamina se ha estudiado principalmente por su potencial como antidepresivo. Ha mostrado actividad en la modulación de la señalización a través de yohimbina, oxotremorina y apomorfina en ratones . Además, ha sido sometido a varios ensayos para la actividad genética y se ha encontrado que es ligeramente mutagénico en el ensayo AS52 . Sus aplicaciones se extienden a la química forense y la toxicología como un estándar de referencia analítico .
Mecanismo De Acción
El maleato de eclanamina ejerce sus efectos inhibiendo la recaptación de serotonina y norepinefrina, lo que aumenta los niveles de estos neurotransmisores en la hendidura sináptica. Esta acción es similar a la de otros inhibidores de la recaptación de serotonina-norepinefrina (IRSN). Los objetivos moleculares incluyen los transportadores de serotonina y norepinefrina, que son responsables de la recaptación de estos neurotransmisores .
Comparación Con Compuestos Similares
El maleato de eclanamina es similar a otros inhibidores de la recaptación de serotonina-norepinefrina como la venlafaxina y la duloxetina. es único en su estructura química específica, que incluye un grupo diclorofenilo y un anillo ciclopentilo. Otros compuestos similares incluyen:
U-50,488: Otro compuesto con propiedades farmacológicas similares.
Bromadolina: Comparte algunas similitudes estructurales y efectos farmacológicos.
La singularidad del maleato de eclanamina radica en su configuración molecular específica, que contribuye a su perfil farmacológico distintivo.
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O.C4H4O4/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3;5-3(6)1-2-4(7)8/h8-10,14-15H,4-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUQHGFLDLNEOB-CHHFXETESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCC[C@H]1N(C)C)C2=CC(=C(C=C2)Cl)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67450-78-6 (Parent), 67450-44-6 (Parent) | |
| Record name | Eclanamine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901344945 | |
| Record name | Eclanamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67450-45-7 | |
| Record name | Eclanamine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eclanamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECLANAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2C169J769 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



